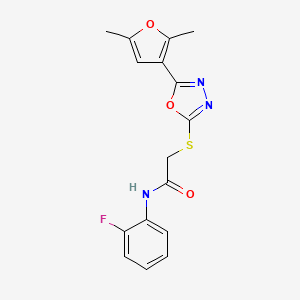

![molecular formula C9H8BrNO3 B2769630 2-[(3-Bromobenzoyl)amino]acetic acid CAS No. 57728-60-6](/img/structure/B2769630.png)

2-[(3-Bromobenzoyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Bromfenac , a derivative of this compound, has shown promise in inhibiting the COX-2 enzymatic pathway. This pathway partially contributes to the inflammatory cascade, which plays a role in conditions like macular edema . Researchers investigate its potential as an anti-inflammatory agent.

- In the context of ophthalmology, scientists evaluate the rate of cystoid macular edema development among cataract surgery patients using different therapeutic regimens. This research aims to understand the compound’s impact on postoperative complications .

- 2-[(3-Bromobenzoyl)amino]acetic acid serves as a metabolite of bromfenac sodium , a nonsteroidal anti-inflammatory drug (NSAID). Researchers employ it in laboratory organic synthesis and during the development of chemical compounds for medicinal purposes .

- The compound has applications in environmental science. It is used in the analysis of trace elements in groundwater samples. Researchers study its behavior and interactions with other components in water .

- Researchers explore its reactivity in chemical reactions. For instance, it can participate in boronic acid reactions , which are essential in organic synthesis. Additionally, it may serve as a substrate in catalytic processes .

- 2-[(3-Bromobenzoyl)amino]acetic acid can be used as a precursor in the synthesis of hydrazine derivatives. These derivatives find applications in various fields, including pharmaceuticals and materials science .

Anti-Inflammatory Activity

Ophthalmology Research

Organic Synthesis and Medicinal Chemistry

Trace Element Analysis in Groundwater

Chemical Reactions and Catalysis

Hydrazine Derivatives

Mécanisme D'action

Target of Action

The primary targets of 2-[(3-Bromobenzoyl)amino]acetic acid are Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

2-[(3-Bromobenzoyl)amino]acetic acid acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Result of Action

The inhibition of prostaglandin synthesis by 2-[(3-Bromobenzoyl)amino]acetic acid leads to a decrease in inflammation and associated symptoms . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Propriétés

IUPAC Name |

2-[(3-bromobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMZGXLKQBBVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromobenzoyl)amino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)

![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)